molecular formula C13H12FNO2 B13050826 (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid

Cat. No.: B13050826
M. Wt: 233.24 g/mol
InChI Key: CXHPFIVQKACSEY-GFCCVEGCSA-N
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Description

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is an organic compound that features a naphthalene ring substituted with a fluorine atom and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid typically involves multi-step organic reactions. One common method starts with the fluorination of naphthalene to produce 4-fluoronaphthalene. This intermediate is then subjected to a series of reactions, including nitration, reduction, and subsequent coupling with a suitable amino acid derivative to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic aromatic substitution using reagents like sodium methoxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The fluorine atom can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(4-fluoronaphthalen-1-YL)propanoic acid is unique due to its specific structural features, including the combination of a fluorinated naphthalene ring and an amino acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

(3R)-3-amino-3-(4-fluoronaphthalen-1-yl)propanoic acid

InChI

InChI=1S/C13H12FNO2/c14-11-6-5-10(12(15)7-13(16)17)8-3-1-2-4-9(8)11/h1-6,12H,7,15H2,(H,16,17)/t12-/m1/s1

InChI Key

CXHPFIVQKACSEY-GFCCVEGCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=C2F)[C@@H](CC(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2F)C(CC(=O)O)N

Origin of Product

United States

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